2,4-Dichloropteridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSQXWZADZZUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671960 | |

| Record name | 2,4-Dichloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98138-05-7 | |

| Record name | 2,4-Dichloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pteridine Core and the Strategic Value of 2,4-Dichloropteridine

An In-depth Technical Guide to 2,4-Dichloropteridine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It delves into the causal relationships behind its synthesis, the nuanced logic of its chemical reactivity, and its strategic application in the generation of novel molecular entities.

The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature, forming the core of essential cofactors like folic acid and biopterin.[1] Its inherent biological relevance has made it a focal point in medicinal chemistry. This compound (C₆H₂Cl₂N₄) emerges as a highly valuable building block in this context. It is not typically the final active pharmaceutical ingredient (API), but rather a versatile precursor. The two chlorine atoms at the C2 and C4 positions serve as reactive handles, or "leaving groups," that can be sequentially and selectively replaced by a wide array of nucleophiles. This capacity for controlled, differential functionalization allows for the rapid, diversity-oriented synthesis of compound libraries, which are essential for screening and identifying new therapeutic leads.[1] Understanding the synthesis and reactivity of this molecule is therefore fundamental to unlocking its potential in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a solid, typically appearing as a light green to green powder.[2] Its core structure consists of the fused pyrimidine and pyrazine rings, with chlorine atoms substituting the hydroxyl groups of its precursor, pteridine-2,4-dione (lumazine).

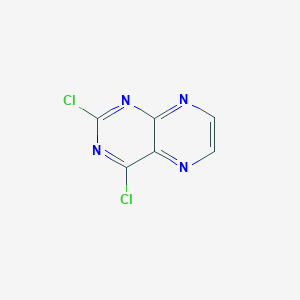

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models due to limited experimentally derived data in public literature.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₄ | [2] |

| Molecular Weight | 201.01 g/mol | [2] |

| Appearance | Light green to green solid | [2] |

| CAS Number | 98138-05-7 | [2] |

| Boiling Point (Predicted) | 290.1 ± 40.0 °C | [2] |

| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -2.66 ± 0.70 | [2] |

| Storage Temperature | -20°C, under inert gas (Nitrogen) | [2] |

Synthesis and Characterization

The most common and field-proven method for synthesizing this compound is through the direct chlorination of its corresponding dihydroxy analogue, pteridine-2,4-dione (lumazine). This transformation is a robust, albeit aggressive, reaction that replaces the C=O functionalities with C-Cl bonds.

Synthesis Pathway Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for chlorinating similar heterocyclic systems. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add pteridine-2,4-dione (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) to the flask. This is a highly corrosive and moisture-sensitive reagent. Follow this with the addition of a catalytic amount of N,N-diethylaniline (~0.1-0.2 eq).

-

Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. The excess ensures the reaction goes to completion. N,N-diethylaniline is a high-boiling tertiary amine that acts as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and catalyzing the process.

-

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will generate HCl fumes. c. Neutralize the acidic aqueous solution by the slow addition of a solid base, such as sodium bicarbonate, until effervescence ceases and the pH is ~7-8. d. Extract the aqueous slurry with an organic solvent like ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.

Characterization

While specific, published spectra for this compound are scarce, its identity can be confirmed using standard analytical techniques. The expected data, by analogy to similar structures like 2,4-dichloropyrimidine, are as follows:

-

¹H NMR: Two singlets or doublets are expected in the aromatic region (δ 8.0-9.5 ppm) corresponding to the protons at the C6 and C7 positions.

-

¹³C NMR: Key signals would include those for the carbon atoms bonded to chlorine (C2 and C4), which would appear significantly downfield (e.g., >150 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M+) peak at m/z 200 and a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=N and C=C stretching vibrations of the aromatic rings and a strong C-Cl stretching band.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This reaction is the cornerstone of its application in building molecular complexity.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Regioselectivity: C4 vs. C2

A critical aspect for the synthetic chemist is controlling which chlorine is replaced first. In pteridine and related pyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position .[3][4]

-

Causality Explained: The enhanced reactivity at C4 is due to the superior stabilization of the Meisenheimer complex formed during the attack. When a nucleophile attacks C4, the resulting negative charge can be effectively delocalized onto both the adjacent N3 and the more distant N5 atoms of the pyrazine ring. In contrast, attack at C2 allows for delocalization primarily onto the adjacent N1 and N3 atoms. The additional delocalization pathway involving the pyrazine ring for the C4-adduct makes it a more stable, lower-energy intermediate, thus lowering the activation energy for its formation.[4][5]

Caption: Comparison of Meisenheimer complex stability for nucleophilic attack.

This inherent reactivity difference is a powerful tool. By controlling the reaction conditions (e.g., using one equivalent of a nucleophile at low temperatures), one can achieve selective monosubstitution at the C4 position. Subsequently, raising the temperature or using a different, more reactive nucleophile can induce substitution at the C2 position, allowing for the synthesis of asymmetrically substituted pteridines.

Core Applications in Medicinal Chemistry

This compound is a quintessential scaffold for Diversity-Oriented Synthesis (DOS). Its ability to undergo sequential, regioselective substitutions enables the rapid generation of large libraries of pteridine derivatives for high-throughput screening.

Workflow for Compound Library Generation

The diagram below illustrates a typical workflow where this compound is the starting point for creating a library of potential drug candidates.

Caption: Workflow for using this compound in drug discovery.

This strategy has been implicitly used in the development of various biologically active compounds. For instance, 2,4-diaminopteridine derivatives have been explored as antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. These compounds have shown potential as antimalarial agents.[6] The synthesis of such compounds relies on the displacement of chlorides from a precursor like this compound with amines.

Laboratory Best Practices: Safety and Handling

This compound, like many chlorinated heterocyclic compounds, must be handled with care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds (e.g., 2,4-dichloropyridine, 2,4-dichloronitrobenzene) can be used to establish a robust safety protocol.[2][7]

| Hazard Class | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[8] Avoid ingestion, skin contact, and inhalation of dust. |

| Skin/Eye Damage | May cause severe skin burns and serious eye damage.[8] |

| Handling | Always handle inside a certified chemical fume hood. Use a closed system or provide appropriate exhaust ventilation.[7] Avoid dust formation. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][7] |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[2] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its value is derived from the predictable yet controllable reactivity of its two chlorine atoms. By understanding the principles of SₙAr reactions and the factors governing regioselectivity, researchers can leverage this molecule to efficiently construct diverse libraries of novel pteridine derivatives. This capability directly fuels the engine of modern drug discovery, enabling the exploration of vast chemical space in the search for next-generation therapeutics. Proper synthesis, handling, and a deep appreciation for its chemical behavior are the keys to successfully harnessing the power of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,4-Dichloropteridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropteridine is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and reactive chlorine substituents makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity with a focus on nucleophilic substitution reactions, and its emerging role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 98138-05-7 | [1] |

| Molecular Formula | C₆H₂Cl₂N₄ | [1] |

| Molecular Weight | 201.01 g/mol | [1] |

| Appearance | Light green to green solid | |

| Boiling Point | 290.1±40.0 °C (Predicted) | |

| Density | 1.670±0.06 g/cm³ (Predicted) | |

| Storage Temperature | -20°C, stored under nitrogen |

Synthesis of this compound

The synthesis of the pteridine core is a critical first step in accessing a wide range of derivatives. A common and effective strategy for constructing the pteridine ring system is through the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound.

A foundational building block for many pteridine syntheses is 2,4,5,6-tetraaminopyrimidine.[2] This is typically prepared via the reduction of 5-nitroso-2,4,6-triaminopyrimidine, which itself is synthesized from 2,4,6-triaminopyrimidine.[3] The reduction of the nitroso intermediate can be achieved using reducing agents such as sodium dithionite or zinc in the presence of a suitable acid.[3][4]

The Gabriel-Isay synthesis is a robust method for constructing the pyrazine ring of the pteridine core by condensing the 5,6-diamino moiety of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal or diacetyl.[2] The regioselectivity of this condensation can often be controlled by adjusting the reaction pH.[2]

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. benchchem.com [benchchem.com]

- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloropteridine

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 2,4-dichloropteridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Pteridine derivatives are known to play crucial roles in various biological processes, and their halogenated analogues are key synthons for the development of novel therapeutic agents. Due to the limited availability of direct experimental spectroscopic data for this compound in peer-reviewed literature, this guide provides a robust, predictive framework based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related pteridine compounds.

Molecular Structure of this compound

This compound is a heterocyclic compound featuring a fused pyrimidine and pyrazine ring system, with chlorine atoms substituted at the 2 and 4 positions.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Proposed Protocol

A reliable synthesis of this compound can be envisioned starting from the commercially available 2,4-diamino-6-hydroxypyrimidine. This multi-step synthesis involves diazotization followed by chlorination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Diazotization: 2,4-Diamino-6-hydroxypyrimidine is dissolved in a suitable acidic medium, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt intermediate.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium groups with chlorine atoms, yielding 2,4-dichloro-6-hydroxypteridine.

-

Chlorination of the Hydroxyl Group: The resulting 2,4-dichloro-6-hydroxypteridine is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 6-position with a chlorine atom, affording the final product, this compound. The reaction mixture is typically heated to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully quenched with ice water. The crude product is then extracted with a suitable organic solvent, washed, dried, and purified using column chromatography or recrystallization to yield pure this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound by observing the magnetic properties of its hydrogen nuclei.

Predicted ¹H NMR Data for this compound

Due to the absence of experimental data, the following ¹H NMR spectral data for this compound in CDCl₃ is predicted based on established substituent effects on the pteridine ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | d | ~2.0 - 2.5 | H-6 |

| ~8.7 - 8.9 | d | ~2.0 - 2.5 | H-7 |

Interpretation of the Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region. The protons at positions 6 and 7 of the pteridine ring are anticipated to appear as doublets due to coupling with each other. The electron-withdrawing nature of the pyrazine and pyrimidine rings, further enhanced by the two chlorine substituents, will cause these protons to be significantly deshielded, resulting in chemical shifts in the downfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on known data for pteridine and the incremental effects of chlorine substitution.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-2 |

| ~165 - 170 | C-4 |

| ~150 - 155 | C-4a |

| ~140 - 145 | C-6 |

| ~135 - 140 | C-7 |

| ~155 - 160 | C-8a |

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the pteridine ring. The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) are predicted to be the most deshielded and appear at the lowest field. The other quaternary carbons (C-4a and C-8a) will also have significant downfield shifts due to the influence of the nitrogen atoms in the heterocyclic rings. The protonated carbons (C-6 and C-7) are expected to appear at a relatively higher field compared to the substituted carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 200-220 ppm) and a longer relaxation delay may be necessary compared to ¹H NMR. A greater number of scans will be required to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | C=N stretching vibrations of the pteridine ring |

| 1550 - 1450 | Medium-Strong | Aromatic C=C stretching vibrations |

| 1200 - 1000 | Strong | C-N stretching vibrations |

| 850 - 750 | Strong | C-Cl stretching vibrations |

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Interpretation of the Expected IR Spectrum:

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pteridine ring system will be observed in the 1620-1450 cm⁻¹ region. Strong absorptions corresponding to C-N stretching are expected in the 1200-1000 cm⁻¹ range. A strong band in the 850-750 cm⁻¹ region can be attributed to the C-Cl stretching vibrations. The out-of-plane C-H bending vibrations will also be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 200/202/204 | [C₆H₂Cl₂N₄]⁺ | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 165/167 | [C₆H₂ClN₄]⁺ | Loss of a chlorine radical |

| 130 | [C₆H₂N₄]⁺ | Loss of two chlorine radicals |

| 173/175 | [C₅H₂ClN₃]⁺ | Loss of HCN from the molecular ion |

| 138/140 | [C₅H₂N₃]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |

Interpretation of the Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak cluster at m/z 200, 202, and 204, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. The base peak is likely to be the molecular ion due to the stability of the aromatic pteridine ring system.

Key fragmentation pathways are predicted to involve the sequential loss of chlorine radicals, leading to fragments at m/z 165/167 and 130. Another common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in fragments at m/z 173/175 from the molecular ion and m/z 138/140 from the [M-Cl]⁺ fragment.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample dissolved in a suitable solvent.

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions and their relative abundances.

Navigating the Solubility Landscape of 2,4-Dichloropteridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropteridine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. However, its utility in synthesis and formulation is often hampered by its limited solubility in common organic solvents. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into solvent selection for synthesis and purification. This guide is designed to empower researchers to systematically approach the challenges associated with the solubility of this important synthetic intermediate.

Introduction: The Significance of this compound and its Solubility Challenges

Pteridine derivatives are of substantial interest due to their diverse and vital roles in biological systems. The this compound core is a versatile starting material for the synthesis of novel therapeutic agents. However, a common challenge in working with pteridine scaffolds is their often-poor solubility, which can complicate reaction setup, purification, and formulation. Understanding and quantifying the solubility of this compound is therefore a critical first step in its effective utilization.

The solubility of a compound is dictated by its physicochemical properties and its interactions with the solvent. For this compound, the presence of two chlorine atoms and four nitrogen atoms within the fused ring system creates a unique electronic and steric environment that governs its behavior in different media.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Predicted/Observed Value | Source |

| Molecular Formula | C₆H₂Cl₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 201.01 g/mol | --INVALID-LINK--[1] |

| Appearance | Light green to green solid | --INVALID-LINK--[2] |

| Predicted Boiling Point | 290.1 ± 40.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.670 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Predicted pKa | -2.66 ± 0.70 | --INVALID-LINK--[2] |

The predicted low pKa suggests that this compound is a very weak base. The presence of polar nitrogen atoms and the potential for hydrogen bonding, alongside the nonpolar character of the chloro-substituted aromatic system, results in a molecule with complex solubility behavior that is highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. The solubility of this compound in a given organic solvent is a function of the interplay between several intermolecular forces:

-

Dispersion Forces: These are weak, temporary attractive forces that exist between all molecules. They will play a role in the solubility of this compound in non-polar solvents.

-

Dipole-Dipole Interactions: The nitrogen and chlorine atoms in the this compound molecule create a permanent dipole moment, allowing for stronger interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pteridine ring can act as hydrogen bond acceptors. Protic solvents (those containing O-H or N-H bonds) can act as hydrogen bond donors, potentially leading to increased solubility.[1]

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions.

-

Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility may also be moderate in chlorinated solvents and some ethers like tetrahydrofuran (THF).

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene, where only weak dispersion forces are at play.

Experimental Determination of Solubility

Due to the scarcity of published quantitative solubility data for this compound, experimental determination is crucial for any research or development application. The two most common and reliable methods are the determination of equilibrium (thermodynamic) solubility and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.[3]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) to remove solid particles.

-

Centrifugation: Centrifuging the sample and then carefully collecting the supernatant.

-

-

-

Quantification:

-

Dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the equilibrium solubility of this compound in that specific solvent at the given temperature.

-

Results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

-

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add the desired organic solvent to each well.

-

Add a small volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the solubility in the test solvent.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

-

Determine the solubility by detecting the point at which the compound precipitates. This can be done using several methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured.[5]

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

-

Caption: Workflow for Kinetic Solubility Determination.

Predicted Solubility Profile and Solvent Selection

While experimentally determined data is paramount, a predicted solubility profile can guide initial solvent screening. The following table provides an estimated qualitative solubility for this compound in a range of common organic solvents, based on chemical principles. Researchers must experimentally verify these predictions.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Synthesis & Purification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for reactions requiring high solubility, but difficult to remove. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good reaction solvent, easier to remove under vacuum than DMSO. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | Useful for reactions at moderate temperatures; can be a component of recrystallization solvent systems. |

| Dichloromethane (DCM) | Chlorinated | Moderate | Good for reactions and extractions at room temperature. |

| Acetonitrile | Polar Aprotic | Moderate to Low | May be a suitable reaction solvent for some applications. |

| Ethanol | Polar Protic | Low | Can be used as a co-solvent in recrystallization. |

| Toluene | Non-polar Aromatic | Very Low | Unlikely to be a good solvent for dissolution, but may be used in biphasic reactions. |

| Hexane | Non-polar Aliphatic | Insoluble | Useful as an anti-solvent for precipitation or recrystallization. |

For purification by recrystallization , an ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][4][6][7] A mixed solvent system, such as THF/hexane or ethanol/water, may be effective. The compound would be dissolved in a minimum amount of the "good" hot solvent (e.g., THF), and then the "poor" solvent (e.g., hexane) would be added until turbidity is observed, followed by slow cooling to induce crystallization.

Impact of Temperature on Solubility

For most solid solutes, solubility in organic solvents increases with temperature.[8] This endothermic dissolution process is the basis for purification by recrystallization. When planning synthetic procedures, heating the reaction mixture can significantly increase the concentration of dissolved this compound, potentially improving reaction rates and yields. However, it is essential to consider the thermal stability of the compound and other reactants at elevated temperatures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of this compound is a critical parameter that influences its application in organic synthesis and drug development. While quantitative data in the public domain is limited, a thorough understanding of its physicochemical properties and the principles of intermolecular forces allows for a rational approach to solvent selection. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to confidently and accurately determine the solubility of this compound in a variety of organic solvents. The systematic application of these methodologies will facilitate the optimization of reaction conditions, the development of effective purification strategies, and the advancement of research programs that utilize this valuable chemical scaffold.

References

- 1. strandedtattoo.info [strandedtattoo.info]

- 2. athabascau.ca [athabascau.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. studylib.net [studylib.net]

A Technical Guide to the Regioselective Reactivity of Chlorine Atoms in 2,4-Dichloropteridine

Abstract

The pteridine core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundation of essential cofactors like folic acid and biopterin.[1][2] 2,4-Dichloropteridine serves as a pivotal and versatile starting material for the synthesis of a diverse array of substituted pteridine derivatives. The differential reactivity of its two chlorine atoms at the C2 and C4 positions is the key to its synthetic utility, allowing for controlled, stepwise functionalization. This guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold. We will explore the underlying electronic principles, the influence of nucleophiles and reaction conditions, and present strategic protocols for achieving selective substitution at either the C4 or C2 position.

The Electronic Landscape of the Pteridine Ring

The pteridine ring is an electron-deficient heteroaromatic system due to the presence of four electronegative nitrogen atoms. This inherent electron deficiency makes the chlorines at the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the determining factor for the rate and regioselectivity of the reaction.

The general mechanism involves the nucleophile attacking the carbon bearing a chlorine atom, temporarily disrupting the aromaticity to form the tetrahedral Meisenheimer complex. The negative charge is delocalized across the ring, stabilized by the electron-withdrawing nitrogen atoms. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group.

References

The 2,4-Dichloropteridine Core: A Versatile Scaffold for the Discovery of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pteridine Scaffold in Medicinal Chemistry

The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2] Many naturally occurring and synthetic pteridine derivatives exhibit a wide range of biological activities.[3] This has led to the development of several FDA-approved drugs containing this core structure, such as the anticancer agent methotrexate and the diuretic triamterene.[3][4] The versatility of the pteridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.

The Strategic Importance of the 2,4-Dichloropteridine Core

Within the landscape of pteridine chemistry, the this compound core stands out as a particularly valuable synthetic intermediate. The two chlorine atoms at the 2 and 4 positions of the pteridine ring are excellent leaving groups, making them susceptible to nucleophilic substitution reactions.[5][6][7][8] This reactivity allows for the facile introduction of a diverse array of functional groups, enabling the generation of large libraries of pteridine derivatives for biological screening. The differential reactivity of the two chlorine atoms can also be exploited for the regioselective synthesis of disubstituted pteridines.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of research for pteridine derivatives has been in the development of kinase inhibitors for cancer therapy.[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pteridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.[9][10][11] Several pteridine-based derivatives have been synthesized and evaluated as EGFR inhibitors.[9][10][11][12]

For instance, a series of 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivatives have been developed and shown to exhibit significant anti-proliferative activity against the A549 lung cancer cell line.[9][12] The lead compound in this series, 7m , demonstrated an IC50 value of 27.40 μM and was shown to down-regulate the phosphorylation of both EGFR and its downstream effector ERK.[9][12] Molecular docking studies revealed that the pteridine core of 7m forms a crucial hydrogen bond with the Met-769 residue in the ATP-binding site of the EGFR kinase domain.[9][12]

Another study focused on designing dual inhibitors of EGFR and BRAFV600E, another key kinase in cancer signaling.[10][11][13] Pteridine-based compounds from this research showed promising anti-proliferative activity, with GI50 values as low as 44 nM.[10][13]

The general structure-activity relationship (SAR) for many pteridine-based EGFR inhibitors indicates that substitution at the 2 and 4 positions with various anilino groups can significantly impact potency and selectivity.

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pteridine-based inhibitors.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical History of 2,4-Dichloropteridine in Drug Discovery

This technical guide provides a comprehensive historical and methodological overview of 2,4-dichloropteridine, a pivotal intermediate in the synthesis of biologically active pteridine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific context of its discovery, details its synthesis, and explores its foundational role in the development of targeted therapeutics, particularly antifolates.

Introduction: The Dawn of Rational Drug Design and the Pteridine Nucleus

The mid-20th century marked a paradigm shift in pharmaceutical research, moving away from serendipitous discovery towards a more deliberate, mechanism-based approach known as rational drug design. At the forefront of this revolution were George Hitchings and Gertrude Elion, whose work on nucleic acid metabolism would earn them the Nobel Prize in Physiology or Medicine in 1988.[1][2] Their central hypothesis was that by understanding the differences in nucleic acid synthesis between pathogenic and host cells, one could design molecules that selectively inhibit the proliferation of cancer cells, bacteria, or viruses.[1][2]

Central to this endeavor was the study of folic acid antagonists. Folic acid, a member of the B-vitamin family, is a crucial cofactor in the biosynthesis of purines and pyrimidines, the building blocks of DNA. Many microorganisms and rapidly dividing cancer cells rely on the de novo synthesis of a folic acid derivative, dihydrofolate (DHF), while mammals obtain it from their diet.[2] This metabolic distinction presented a prime therapeutic target. The core of folic acid is a pteridine ring system, making pteridine chemistry a fertile ground for the development of these targeted inhibitors, known as antifolates.

The Emergence of this compound: A Versatile Synthetic Precursor

In this scientific milieu, the Australian chemist Adrien Albert made significant contributions to the fundamental chemistry of pteridines. His extensive work, detailed in a long-running series of papers titled "Pteridine Studies," laid the groundwork for the synthesis of a vast array of pteridine derivatives. While naturally occurring pteridines often possess hydroxyl (oxo) and amino groups, the synthesis of specific isomers and analogues required versatile chemical intermediates.

The direct synthesis of aminopteridines was often challenging. A more strategic approach involved the creation of a highly reactive pteridine core that could be readily converted into the desired amino derivatives. This is where this compound emerged as a compound of significant strategic importance. The electron-withdrawing nature of the pyrimidine and pyrazine rings makes the chlorine atoms at the 2- and 4-positions highly susceptible to nucleophilic substitution. This reactivity allows for the sequential and controlled introduction of various amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.

While earlier work on pteridine chemistry existed, a key publication by Adrien Albert and Jim Clark in 1964 provides a clear and detailed method for the preparation of this compound, solidifying its role as an accessible and crucial intermediate.[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the chlorination of its corresponding dihydroxy precursor, pteridine-2,4-diol (also known as lumazine). The hydroxyl groups in the tautomeric oxo form are converted to chloro groups using a strong chlorinating agent, typically phosphoryl chloride (POCl₃).

Overall Reaction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the method described by Albert and Clark (1964).[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pteridine-2,4-diol | 164.12 | 2 g | 0.0122 |

| Phosphoryl chloride (POCl₃) | 153.33 | 40 ml | ~0.43 |

| N,N-dimethylaniline | 121.18 | 4 ml | ~0.033 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine pteridine-2,4-diol (2 g), phosphoryl chloride (40 ml), and N,N-dimethylaniline (4 ml).

-

Causality: Phosphoryl chloride is the chlorinating agent. N,N-dimethylaniline acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product and preventing side reactions.

-

-

Reflux: Heat the mixture under reflux for 1 hour.

-

Removal of Excess Reagent: After cooling, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Trustworthiness: This step is crucial for simplifying the subsequent workup and purification.

-

-

Workup: Carefully pour the residue onto crushed ice.

-

Causality: This hydrolyzes any remaining reactive phosphorus compounds and precipitates the organic product.

-

-

Extraction: Extract the resulting suspension with ether.

-

Purification: Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by sublimation in a high vacuum.

From Dichloro to Diamino: The Gateway to Antifolates

The true utility of this compound lies in its facile conversion to 2,4-diaminopteridine derivatives, which are structural analogues of the pterin core of folic acid.

Overall Reaction

Caption: Synthesis of 2,4-Diaminopteridine from the dichloro intermediate.

Experimental Protocol

Procedure:

-

Reaction: Heat this compound with a saturated solution of ammonia in ethanol in a sealed tube at 120°C for 4 hours.

-

Causality: The ammonia acts as a nucleophile, displacing the chloride ions. The sealed tube and elevated temperature are necessary to achieve the reaction with the less reactive chlorine at the 2-position.

-

-

Isolation: After cooling, the product, 2,4-diaminopteridine, crystallizes from the solution.

This 2,4-diaminopteridine core serves as the scaffold for a multitude of antifolates. For instance, the addition of a 6-methyl group and a p-aminobenzoylglutamic acid side chain leads to methotrexate, a cornerstone of cancer chemotherapy.

The Legacy of this compound in Modern Drug Discovery

The development of a reliable synthesis for this compound was a critical step that enabled the systematic exploration of pteridine-based antifolates. This, in turn, fueled the rational drug design approach pioneered by Hitchings and Elion, leading to the discovery of numerous life-saving drugs.

The principles established through this early work continue to influence modern drug discovery. The use of reactive intermediates to build molecular diversity and the focus on targeting specific metabolic pathways remain central tenets of medicinal chemistry. This compound and its derivatives have been investigated for a range of therapeutic applications beyond their initial role as antifolates, including as inhibitors of nitric oxide synthase and as potential anti-inflammatory agents.[3][4]

Conclusion

This compound stands as a testament to the power of synthetic chemistry in advancing medicine. Its discovery and the elucidation of its reactivity were not merely academic exercises but crucial enabling steps in the development of a new class of targeted therapeutics. This technical guide has provided a historical and practical overview of this important molecule, underscoring its enduring legacy in the field of drug discovery.

References

- 1. 2,4-Diaminopteridine | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 328. Pteridine studies. Part XXV. Preparation, hydration, and degradation of some chloropteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloropteridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropteridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. However, as with many chlorinated organic compounds, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand its toxicological profile and physical hazards.

Toxicological Profile

While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural similarity to other chlorinated heterocyclic compounds and dichlorophenoxyacetic acid (2,4-D) warrants a cautious approach.[1][2] Potential health effects may include:

-

Acute Toxicity : Harmful if swallowed. Ingestion may lead to nausea, vomiting, and abdominal pain.

-

Skin and Eye Irritation : May cause skin irritation and is likely to cause serious eye damage.[3] Direct contact can lead to redness, pain, and in severe cases, irreversible eye injury.

-

Respiratory Irritation : Inhalation of dust may cause respiratory irritation.

-

Sensitization : May cause an allergic skin reaction.

-

Chronic Effects : Long-term exposure to similar chlorinated compounds has been associated with potential liver and kidney damage. Some related compounds are also suspected of causing genetic defects or cancer.[4][5]

Physical and Chemical Hazards

-

Reactivity : this compound may be incompatible with strong oxidizing agents.[1][6]

-

Decomposition : When heated to decomposition, it may emit toxic fumes of hydrogen chloride and nitrogen oxides.[6]

Risk Assessment Workflow

A systematic approach to risk assessment is critical. The following diagram illustrates a logical workflow for evaluating and mitigating risks associated with handling this compound.

Caption: Risk Assessment Workflow for this compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood : All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

-

Ventilation : Ensure the laboratory has adequate general ventilation.[5]

-

Safety Shower and Eyewash Station : These must be readily accessible and regularly tested.[5][8]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

| Protection Type | Specific Equipment | Standard/Notes |

| Eye/Face Protection | Chemical splash goggles and a face shield.[7][9][10] | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is crucial when there is a splash hazard.[7][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[7][11] A lab coat or chemical-resistant apron.[7] | Gloves should be inspected before use and removed carefully to avoid skin contamination.[7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | Required if ventilation is inadequate or if dust is generated.[7] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing exposure and accidents.

General Handling Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][12]

-

Use non-sparking tools.[13]

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation : Designate a specific area within the chemical fume hood for weighing. Place a "Spill Debris" waste container nearby.[14]

-

Don PPE : Put on all required PPE as outlined in Section 2.2.

-

Weighing : Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid and avoid generating dust.

-

Dissolving : Add the solid to the chosen solvent in a suitable container. Cap the container and mix gently. If sonication is required, ensure the container is properly sealed.

-

Cleanup : Decontaminate the weighing area and any equipment used with a suitable solvent. Dispose of contaminated wipes in the designated waste container.

-

Doff PPE : Remove PPE in the correct order to prevent cross-contamination.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

-

Store away from incompatible materials such as strong oxidizers.[1][6]

-

Store in a locked cabinet or area with restricted access.[3]

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response

The appropriate response to a spill depends on its size and nature.

Caption: Decision Tree for Spill Response.

For a small spill:

-

Contain : Use absorbent material to contain the spill.[16]

-

Cleanup : Wearing appropriate PPE, carefully clean up the spill.[14][16]

-

Decontaminate : Clean the spill area with a suitable solvent.[15]

-

Dispose : Place all cleanup materials in a sealed container labeled as hazardous waste.[14]

For a large spill:

-

Notify : Alert your supervisor and call emergency services.[8][15][17]

-

Isolate : If safe to do so, close the doors to the affected area to contain vapors.[16]

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][17][18] Seek immediate medical attention.[3]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][17] Seek medical attention if irritation persists.[18]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[3][5] Seek medical attention.

-

Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][6]

Section 5: Waste Disposal

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

-

Segregation : All waste containing this compound must be segregated as hazardous chemical waste.[7]

-

Labeling : Waste containers must be clearly labeled with the full chemical name and associated hazards.[14]

-

Disposal : Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][19] Incineration is often the preferred method for disposal of chlorinated organic compounds.[19]

Conclusion

This compound is a valuable compound for scientific research, but its potential hazards necessitate a diligent and informed approach to safety. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. restoredcdc.org [restoredcdc.org]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. benchchem.com [benchchem.com]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 10. quora.com [quora.com]

- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 12. tlongagro.com [tlongagro.com]

- 13. echemi.com [echemi.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. safetymanagementgroup.com [safetymanagementgroup.com]

- 16. cws.auburn.edu [cws.auburn.edu]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. cdms.net [cdms.net]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloropteridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pteridine Core and Its Reactivity

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry. Pteridine derivatives are[1][2][3] integral to numerous biological processes, and their synthetic analogs are prominent in drug discovery, with applications ranging from anticancer to anti-inflammatory agents. 2,4-Dichloropteridine ser[4][3]ves as a key intermediate, allowing for the sequential and often regioselective introduction of nucleophiles.

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the pteridine ring system. This inherent electrophilicity is further enhanced by the two electron-withdrawing chlorine atoms, making the C2 and C4 positions susceptible to nucleophilic attack.

Understanding Regios[6][7][8]electivity: The C4 vs. C2 Position

A critical aspect of this compound chemistry is the regioselectivity of nucleophilic attack. Generally, the first substitution occurs preferentially at the C4 position. This selectivity can be rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4, where the charge can be delocalized onto the pyrazine ring nitrogen.

However, this selectivity is not absolute and can be influenced by several factors:

-

Nucleophile Strength and Sterics: Harder, less sterically hindered nucleophiles tend to favor the C4 position.

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can modulate the C4/C2 selectivity.

-

Substituents on the Pteridine Ring: Electron-donating or withdrawing groups elsewhere on the ring can alter the relative electrophilicity of the C2 and C4 carbons.

Visualization: Gener[9]al Reaction Scheme

Caption: Sequential nucleophilic substitution on this compound.

I. Reactions with Amine Nucleophiles

The reaction of this compound with amines is a widely employed strategy for the synthesis of pteridine-2,4-diamine derivatives, which are often potent biological agents.

Mechanistic Insight[10]

The reaction proceeds via a typical SNAr mechanism. The amine nitrogen attacks the electrophilic carbon (preferentially C4), forming a tetrahedral Meisenheimer intermediate. The departure of the chloride ion restores aromaticity, yielding the substituted product.

Protocol: Synthesis of a 4-Amino-2-chloropteridine Derivative

This protocol describes the regioselective monosubstitution at the C4 position.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., morpholine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the amine (1.1 eq).

-

Slowly add TEA (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant Ratio (Dichloropteridine:Amine:Base) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| 1 : 1.1 : 1.5 | DCM | 0 to RT | 75-90 | Internal Lab Data |

| 1 : 1.2 : 2.0 | THF | RT | 80-95 |

Protocol: Synthes[10]is of a 2,4-Diaminopteridine Derivative

This protocol describes the subsequent substitution at the C2 position.

Materials:

-

4-Amino-2-chloropteridine derivative (from the previous step)

-

A different primary or secondary amine

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

High-temperature reaction setup

Procedure:

-

In a sealed tube, dissolve the 4-amino-2-chloropteridine derivative (1.0 eq) in DMF.

-

Add the second amine (2.0-3.0 eq) and K₂CO₃ (2.5 eq).

-

Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

II. Reactions with Oxygen Nucleophiles

The introduction of alkoxy or aryloxy groups onto the pteridine core can be achieved using alcohols or phenols as nucleophiles. These reactions typically require more forcing conditions compared to amination due to the lower nucleophilicity of oxygen.

Mechanistic Considerations

The reaction with alkoxides or phenoxides follows the SNAr pathway. A strong base is required to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide anion.

Protocol: Synthesis of a 4-Alkoxy-2-chloropteridine

Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, slowly add the alcohol (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

Add a solution of this compound (1.0 eq) in THF dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| NaH | THF | 0 to RT | 60-80 | Internal Lab Data |

| KOtBu | DMSO | RT to 50 | 70-85 |

III. Reaction[11]s with Sulfur Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound. The resulting thioether-substituted pteridines are valuable intermediates for further functionalization, such as oxidation to sulfoxides and sulfones, or for use in cross-coupling reactions.

Mechanistic Highlights

Due to the high nucleophilicity of sulfur, these reactions often proceed under milder conditions than those with oxygen nucleophiles. A base is typically used [5][6][7]to generate the thiolate anion.

Protocol: Synthesis of a 4-(Alkylthio)-2-chloropteridine

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol or Acetonitrile

Procedure:

-

To a solution of the thiol (1.1 eq) in ethanol, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) in one portion.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Workflow Visualization

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion and Future Directions

The nucleophilic substitution reactions of this compound provide a robust and versatile platform for the synthesis of diverse pteridine derivatives. By carefully selecting the nucleophile, reaction conditions, and strategy (sequential or one-pot), researchers can access a vast chemical space with significant potential for drug discovery and materials science. Further exploration into catalytic methods and flow chemistry applications will undoubtedly continue to expand the utility of this important heterocyclic scaffold.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Protocol for the Regioselective Amination of 2,4-Dichloropteridine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of Aminopteridines

The pteridine core, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry and chemical biology.[1] Functionalized pteridines are integral to a multitude of biological processes, serving as enzyme cofactors and signaling molecules.[2] Notably, aminopteridines are a cornerstone of numerous therapeutic agents, including antifolates like methotrexate, which are indispensable in cancer chemotherapy. The controlled and selective introduction of amino functionalities onto the pteridine ring is, therefore, a critical endeavor in the synthesis of novel drug candidates and chemical probes.

This application note provides a detailed guide to the regioselective amination of 2,4-dichloropteridine, a versatile starting material for the synthesis of a diverse array of substituted pteridines. We will delve into the chemical principles governing the differential reactivity of the C2 and C4 positions, and present validated, step-by-step protocols for the selective synthesis of both 4-amino-2-chloropteridines and 2-amino-4-chloropteridines.

Chemical Principles: Understanding Regioselectivity in the Amination of this compound

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pteridine ring system, a consequence of the electronegative nitrogen atoms, renders the chloro-substituted carbon atoms susceptible to attack by nucleophiles such as amines.

The regioselectivity of this reaction—that is, whether the incoming amine attacks the C2 or C4 position—is governed by a combination of electronic and steric factors. In the vast majority of cases involving nucleophilic attack on 2,4-dichlorinated N-heterocycles like pyrimidines and pteridines, the C4 position is the kinetically favored site of substitution .[3] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be more effectively delocalized over the pyrimidine portion of the ring system.

However, the inherent C4 selectivity can be overcome under specific reaction conditions or with the use of tailored catalytic systems, allowing for the targeted synthesis of the C2-aminated isomer.

Visualizing the Reaction Pathway

Caption: Generalized reaction pathways for the C4 and C2 amination of this compound.

Protocol 1: Selective Synthesis of 4-Amino-2-chloropteridine Derivatives

This protocol leverages the inherent kinetic preference for nucleophilic attack at the C4 position of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Amine (e.g., Ammonia, primary or secondary amine) | Reagent Grade | Commercially Available |

| Ethanol or Isopropanol | Anhydrous | Commercially Available |

| Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10-20 mL per mmol of substrate).

-

Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5-10% methanol in dichloromethane). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-